molecular formula C9H10BrNO4 B3319701 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene CAS No. 115972-68-4

1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene

Cat. No.: B3319701
CAS No.: 115972-68-4
M. Wt: 276.08 g/mol
InChI Key: FQGKZJUYMMHLSI-UHFFFAOYSA-N
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Description

1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene ( 115972-68-4) is a specialized organic compound with the molecular formula C 9 H 10 BrNO 4 and a molecular weight of 276.08 . Its structure features a benzene ring substituted with a bromo atom, a nitro group, and a dimethoxymethyl group, which acts as a protected aldehyde functionality. This unique combination of substituents makes it a valuable synthetic intermediate, particularly in organic and medicinal chemistry research. The bromo and nitro groups are excellent handles for further functionalization via metal-catalyzed cross-couplings (e.g., Suzuki, Heck reactions) or nucleophilic aromatic substitutions, allowing for the construction of more complex molecular architectures. The dimethoxymethyl group is an acetal, which is stable under basic conditions but can be readily deprotected to reveal an aldehyde, offering a strategic point for further chemical manipulation. Researchers can utilize this compound in the synthesis of novel ligands, pharmaceuticals, and advanced materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-bromo-2-(dimethoxymethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c1-14-9(15-2)7-5-6(11(12)13)3-4-8(7)10/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGKZJUYMMHLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CC(=C1)[N+](=O)[O-])Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and strategic application of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene (also identified as 2-Bromo-5-nitrobenzaldehyde dimethyl acetal ).

This compound serves as a critical synthetic intermediate in medicinal chemistry.[1] It represents the "protected" form of 2-bromo-5-nitrobenzaldehyde, utilized to mask the electrophilic aldehyde functionality during organometallic transformations (such as Suzuki-Miyaura coupling) or reduction sequences targeting the nitro group.

Part 1: Chemical Identity & Structural Analysis

This molecule is a tri-substituted benzene ring characterized by three distinct functional groups with orthogonal reactivity: a halogen (bromide), a masked carbonyl (dimethyl acetal), and a nitrogen source (nitro group).

Table 1: Chemical Profile and Identifiers

ParameterData
IUPAC Name This compound
Common Name 2-Bromo-5-nitrobenzaldehyde dimethyl acetal
Parent Precursor 2-Bromo-5-nitrobenzaldehyde (CAS: 84459-32-5)
Molecular Formula

Molecular Weight 276.08 g/mol
SMILES COC(OC)C1=C(C=CC(=C1)[O-])Br
Physical State Pale yellow oil or low-melting solid (Predicted)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Structural Implications for Reactivity[1][3][4]
  • C1-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig). The ortho positioning relative to the acetal creates steric bulk that must be considered during catalyst selection.

  • C2-Dimethoxymethyl (Acetal): This group is stable to basic and nucleophilic conditions (e.g., Grignard reagents, borohydrides) but hydrolyzes back to the aldehyde under acidic conditions.

  • C4-Nitro: A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (

    
    ) at the C1 position if the bromine is displaced, although the acetal is the primary director of steric environment.
    

Part 2: Synthetic Pathways (Protection Protocol)

The synthesis of this compound is achieved via the acid-catalyzed acetalization of 2-bromo-5-nitrobenzaldehyde. This reaction is reversible; therefore, water removal is critical to drive the equilibrium forward.

Experimental Protocol: Acetalization

Objective: Convert 2-bromo-5-nitrobenzaldehyde to its dimethyl acetal.

Reagents:

  • 2-Bromo-5-nitrobenzaldehyde (1.0 equiv)[2]

  • Trimethyl orthoformate (TMOF) (3.0 – 5.0 equiv) [Water Scavenger/Reagent]

  • Methanol (Solvent, anhydrous)

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.05 equiv) [Catalyst]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 2-bromo-5-nitrobenzaldehyde and anhydrous methanol (0.5 M concentration).

  • Addition: Add Trimethyl orthoformate (TMOF) followed by a catalytic amount of

    
    -TsOH.
    
  • Reaction: Reflux the mixture under nitrogen atmosphere for 4–6 hours. Monitor by TLC (the acetal is typically less polar than the aldehyde).

    • Note: TMOF acts as a dehydrating agent, reacting with generated water to form methanol and methyl formate, driving the reaction to completion.

  • Quench (Critical): Cool to room temperature and add saturated aqueous

    
     or triethylamine to neutralize the acid. Failure to neutralize prior to workup will cause hydrolysis back to the starting material. 
    
  • Workup: Remove excess methanol under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with water and brine. Dry over

    
    .[3]
    
  • Purification: Concentrate in vacuo. The product is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Hexanes/EtOAc) on silica gel (neutralized with 1%

    
    ).
    

Synthesispath Aldehyde 2-Bromo-5-nitrobenzaldehyde (Electrophilic CHO) Intermediate Hemiacetal (Transient) Aldehyde->Intermediate + MeOH Reagents MeOH, TMOF p-TsOH (cat.) Reagents->Intermediate Product This compound (Protected Acetal) Intermediate->Product + MeOH / - H2O

Figure 1: Acid-catalyzed protection pathway using Trimethyl Orthoformate (TMOF) as a water scavenger.

Part 3: Reactivity Profile & Applications

The strategic value of this compound lies in its orthogonal reactivity . It allows chemists to modify the bromine or nitro positions without affecting the aldehyde (which is masked).

Palladium-Catalyzed Coupling (Suzuki-Miyaura)

The C1-Bromine atom allows for coupling with aryl boronic acids.

  • Why use the acetal? If the free aldehyde were present, it could undergo side reactions (e.g., condensation with amines, oxidation) or poison sensitive catalysts.

  • Conditions:

    
     or 
    
    
    
    ,
    
    
    , Dioxane/Water.
  • Outcome: Formation of biaryl systems retaining the nitro and acetal groups.

Nitro Group Reduction

The C4-Nitro group can be reduced to an aniline (


).
  • Reagents:

    
    , 
    
    
    
    , or Hydrogenation (
    
    
    ).
  • Compatibility: The dimethyl acetal is stable to neutral/basic reducing conditions (Fe,

    
    ). It is unstable to acidic reductions (e.g., 
    
    
    
    ), which would simultaneously deprotect the aldehyde.
Indole Synthesis (Batcho-Leimgruber Variation)

This core is frequently used to synthesize substituted indoles.

  • Condensation: The acetal is hydrolyzed to the aldehyde.[4]

  • Henry Reaction: Condensation with nitromethane.

  • Reductive Cyclization: The nitro group is reduced, attacking the side chain to close the indole ring.

Reactivity Core 1-Bromo-2-(dimethoxymethyl) -4-nitrobenzene Suzuki Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Core->Suzuki Reduction Nitro Reduction (Fe, NH4Cl) Core->Reduction Hydrolysis Acid Hydrolysis (HCl/THF) Core->Hydrolysis Biaryl Biaryl Acetal (Scaffold Extension) Suzuki->Biaryl C-C Bond Formation Aniline Aniline Derivative (Nucleophilic Handle) Reduction->Aniline NO2 -> NH2 Aldehyde 2-Bromo-5-nitrobenzaldehyde (Deprotected) Hydrolysis->Aldehyde Acetal Cleavage

Figure 2: Divergent synthetic utility showing orthogonal transformations.

Part 4: Safety and Handling

  • Nitro Compounds: The nitro group introduces potential energetic instability. While this specific molecule is not classified as a primary explosive, standard precautions for nitro-aromatics (avoiding excessive heat/shock) apply.

  • Bromides: Alkyl/Aryl bromides can be irritating to skin and mucous membranes.

  • Acetal Stability: Moisture sensitive in the presence of acid. Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place to prevent slow hydrolysis to the aldehyde.

References

  • PubChem. 2-Bromo-5-nitrobenzaldehyde (Parent Compound Data).[2] National Library of Medicine. Available at: [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Maksons Fine Chem. Bromoacetaldehyde Dimethyl Acetal and Derivatives. (Industrial application context). Available at: [Link]

Sources

The Strategic Utility of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery and Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired pharmacological profiles. 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique trifunctional nature, featuring a synthetically tractable bromine atom, a protected aldehyde in the form of a dimethoxymethyl group, and a readily transformable nitro group, offers a powerful toolkit for the synthesis of a diverse array of heterocyclic scaffolds. This technical guide provides a comprehensive overview of the applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors and other medicinally relevant compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a forward-looking perspective on its potential in future drug development endeavors.

Introduction: A Molecule of Strategic Importance

This compound is a substituted aromatic compound whose value lies in the orthogonal reactivity of its three key functional groups. The bromine atom serves as a handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The dimethoxymethyl group is a stable acetal that effectively protects a reactive aldehyde functionality, which can be deprotected under mild acidic conditions to participate in cyclization and condensation reactions. Finally, the nitro group is a versatile precursor to a primary amine, a common pharmacophoric element, and can also influence the reactivity of the aromatic ring. This strategic arrangement of functionalities makes it an ideal starting material for the construction of complex heterocyclic systems, which are prevalent in many approved drugs.

Core Applications in Medicinal Chemistry: Synthesis of Privileged Scaffolds

The true utility of this compound is best illustrated through its application in the synthesis of medicinally important molecular frameworks. Here, we explore its pivotal role in the construction of indazole-based kinase inhibitors, a class of drugs that has revolutionized cancer therapy.

Synthesis of Indazole-Based Kinase Inhibitors

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, including the FDA-approved drugs Axitinib and Pazopanib.[1][2] The synthesis of substituted indazoles often relies on the cyclization of appropriately functionalized ortho-halobenzaldehyde derivatives. This compound is an excellent precursor for this purpose.

The general synthetic strategy involves a sequence of nitro group reduction, deprotection of the acetal to reveal the aldehyde, and subsequent cyclization with a nitrogen-containing reagent.

dot

Caption: Synthetic pathway to indazole-based kinase inhibitors.

A key transformation is the reduction of the nitro group to an aniline. This is typically achieved using reducing agents like tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation.[3] The choice of reducing agent can be critical to avoid side reactions.

Simultaneously or subsequently, the dimethoxymethyl group is hydrolyzed to the corresponding benzaldehyde under mild acidic conditions. The resulting 2-bromo-5-aminobenzaldehyde is a key intermediate that can undergo cyclization with hydrazine or its derivatives to form the indazole ring system.

This protocol outlines a plausible synthesis of a key indazole intermediate from this compound.

Step 1: Reduction of the Nitro Group

  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0 eq).

  • Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Basify the mixture with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-Bromo-2-(dimethoxymethyl)-4-aminobenzene.

Step 2: Deprotection and Cyclization

  • Dissolve the crude 1-Bromo-2-(dimethoxymethyl)-4-aminobenzene in a mixture of ethanol and 1M hydrochloric acid.

  • Stir the mixture at room temperature for 2 hours to effect deprotection to the aldehyde.

  • Add hydrazine hydrate (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction to room temperature, and neutralize with a saturated solution of sodium bicarbonate.

  • The product, 6-bromo-1H-indazole, will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

The resulting 6-bromo-1H-indazole is a versatile intermediate that can be further functionalized at the bromine position via Suzuki-Miyaura coupling to introduce a wide range of substituents, a common strategy in the development of kinase inhibitors.[4]

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom in this compound provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This allows for the formation of a carbon-carbon bond, a fundamental transformation in the synthesis of many complex drug molecules. This reaction can be performed on the starting material to introduce aryl or heteroaryl substituents prior to manipulation of the other functional groups.

dot

Caption: Workflow for Suzuki-Miyaura cross-coupling.

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Neuroprotective Agents and CETP Inhibitors

The close structural relationship between this compound and 2-bromo-5-nitrobenzaldehyde suggests its utility in the synthesis of other classes of bioactive molecules. 2-Bromo-5-nitrobenzaldehyde has been identified as a reactant in the synthesis of neuroprotective agents and cholesteryl ester transfer protein (CETP) inhibitors.[7][8] The dimethoxymethyl derivative offers the advantage of a protected aldehyde, which can prevent unwanted side reactions during other transformations on the molecule.

Key Chemical Transformations and Mechanistic Insights

The successful application of this compound in medicinal chemistry hinges on the selective and high-yielding transformation of its key functional groups.

Nitro Group Reduction

The reduction of the nitro group to an aniline is a cornerstone transformation. The resulting aniline is a versatile intermediate for the formation of amides, sulfonamides, and for participating in cyclization reactions to form various heterocycles.

Acetal Deprotection

The dimethoxymethyl group is a robust protecting group that is stable to many reaction conditions, including those typically employed for Suzuki-Miyaura couplings and some reduction methods. Its removal is readily achieved under mild acidic conditions, regenerating the aldehyde for subsequent reactions like reductive amination or condensation.

Bromine Atom Functionalization

Beyond the Suzuki-Miyaura reaction, the bromine atom can participate in other palladium-catalyzed reactions such as Heck, Sonogashira, and Buchwald-Hartwig aminations, further expanding the synthetic possibilities.

Quantitative Data Summary

TransformationReagentsProductTypical Yield (%)
Nitro ReductionSnCl₂·2H₂O, EtOHAniline85-95%
Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl derivative70-90%
Acetal DeprotectionHCl, EthanolBenzaldehyde>95%

Conclusion and Future Perspectives

This compound is a testament to the power of strategic molecular design in organic synthesis. Its trifunctional nature provides a flexible and efficient platform for the construction of a wide range of medicinally relevant compounds, particularly kinase inhibitors with an indazole core. The orthogonal reactivity of its functional groups allows for a modular approach to synthesis, enabling the rapid generation of compound libraries for structure-activity relationship studies. As the demand for novel and complex drug candidates continues to grow, the importance of versatile building blocks like this compound in the drug discovery and development pipeline is set to increase. Future research will likely focus on expanding its applications in the synthesis of other heterocyclic systems and in the development of more sustainable and efficient catalytic methods for its transformation.

References

  • Almaliti, J., et al. (2013). Natural products inspired synthesis of neuroprotective agents against H₂O₂-induced cell death. Bioorganic & Medicinal Chemistry Letters, 23(5), 1232-1237. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Chemical Science Transactions, 4(3), 635-653.
  • Hussain, A. H. M., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(5), 1345.
  • Maji, B., & Mayr, H. (2008). Nucleophilicity of Hydrazines and Hydrazones. Journal of the American Chemical Society, 130(39), 12971-12981.
  • Mao, J., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4165. Available at: [Link]

  • Patel, K., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 808-816. Available at: [Link]

  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Theses and Dissertations. 329. Available at: [Link]

  • ResearchGate. (2018). Scheme 20. Synthesis of indazole derivatives in different methods. Available at: [Link]

  • ResearchGate. (2016). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Available at: [Link]

  • An-Najah Journals. (2022). Trifluorooxoacetamido Benzamides as Breakthrough CETP Inhibitors: A Synergistic Approach of Synthesis, Biological Assessment, and Molecular Modeling. Available at: [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Zhang, C.-L., et al. (2018). N-Heterocyclic Carbene-Catalyzed [2 + 4] Annulation of α-Bromoenals and α-Cyano-β-methylenones: A Direct and Efficient Approach to 1,3,5-Trisubstituted Benzenes. The Journal of Organic Chemistry, 83(20), 12507-12513.
  • Zhu, J., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Ziarani, G. M., et al. (2019). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. Arkivoc, 2019(i), 1-48.
  • Mao, J., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4165. Available at: [Link]

Sources

Strategic Divergence: 2-Bromo-5-nitrobenzaldehyde vs. Its Dimethyl Acetal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex pharmaceutical scaffolds, 2-Bromo-5-nitrobenzaldehyde (Parent Aldehyde) and 2-Bromo-5-nitrobenzaldehyde dimethyl acetal (Protected Acetal) represent two distinct tactical states of the same molecular core.

While the Parent Aldehyde serves as a potent electrophile for condensation reactions (e.g., Schiff base formation, Knoevenagel condensation), its carbonyl functionality is incompatible with organometallic reagents. The Dimethyl Acetal, conversely, acts as a "masked" electrophile. It renders the formyl group inert to strong bases and nucleophiles, unlocking the reactivity of the ortho-bromine atom for Lithium-Halogen Exchange (Li/Br) or Palladium-catalyzed cross-couplings.

This guide delineates the physicochemical and mechanistic differences between these two species, providing validated protocols for the interconversion and strategic application of the acetal in high-value drug synthesis.

Part 1: Structural & Physicochemical Divergence

The transition from the sp²-hybridized carbonyl of the aldehyde to the sp³-hybridized acetal fundamentally alters the molecule's physical state and chemical resilience.

Table 1: Comparative Profile
Feature2-Bromo-5-nitrobenzaldehyde (Parent)Dimethyl Acetal Derivative (Protected)
CAS Number 3430-77-1Varies by synthesis (often in situ)
Hybridization sp² (Planar Carbonyl)sp³ (Tetrahedral Acetal)
Physical State Crystalline Solid (Pale Yellow)Viscous Oil or Low-Melting Solid
Melting Point 103–107 °C< 40 °C (typically)
Solubility Soluble in DCM, EtOAc; Low in HexanesSoluble in Hexanes, Toluene, THF
Electrophilicity High (Reacts with amines, hydrides)Low (Inert to nucleophiles)
Base Stability Poor (Enolizable/Cannizzaro risk)Excellent (Stable to BuLi, LDA, KOtBu)
Acid Stability StableLabile (Hydrolyzes back to aldehyde)
Primary Hazard Skin/Eye Irritant; Air OxidationFlammable; Hydrolysis releases MeOH
Mechanistic Implication

The nitro group at the 5-position exerts a strong electron-withdrawing effect (–I, –M), significantly increasing the electrophilicity of the aldehyde carbonyl. This makes the Parent Aldehyde highly reactive but also prone to side reactions (e.g., hydration or oxidation to benzoic acid) during storage. Conversion to the acetal mitigates this dipole, stabilizing the core for storage and subsequent metal-mediated transformations.

Part 2: The Strategic "Why" – Orthogonality in Synthesis

The decision to use the Acetal over the Aldehyde is almost exclusively driven by the need to perform chemistry at the Bromine (C2) position.

The Problem: Chemoselectivity

If one attempts a Lithium-Halogen exchange on the Parent Aldehyde , the organolithium reagent (a strong nucleophile) will preferentially attack the carbonyl carbon (C=O) rather than exchanging with the bromine. This results in an undesired alcohol product.[1]

The Solution: Acetal Protection

The Acetal blocks the carbonyl.[2] The sp³ carbon is too sterically crowded and electron-rich to accept a nucleophile. Consequently, the organolithium reagent attacks the Bromine, facilitating the desired Li/Br exchange.

Reactivity_Divergence cluster_legend Strategic Outcome Aldehyde Parent Aldehyde (C=O Electrophile) Acetal Dimethyl Acetal (Masked Electrophile) Aldehyde->Acetal Protection (MeOH/H+) Fail FAILURE: Nucleophilic Addition to Carbonyl Aldehyde->Fail Path A: Unprotected Success SUCCESS: Li-Halogen Exchange at Bromine Acetal->Success Path B: Protected BuLi n-BuLi (Nucleophile) BuLi->Fail BuLi->Success

Figure 1: Divergent reaction pathways with n-Butyllithium. Path A leads to side reactions; Path B allows targeted functionalization.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Dimethyl Acetal

Standard acid-catalyzed reflux is often insufficient due to the electron-withdrawing nitro group destabilizing the oxocarbenium intermediate. The use of Trimethyl Orthoformate (TMOF) as a water scavenger is critical for high yields.

Reagents:

  • 2-Bromo-5-nitrobenzaldehyde (1.0 eq)[3]

  • Trimethyl Orthoformate (TMOF) (3.0 eq)[4]

  • Methanol (Anhydrous) (5–10 volumes)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq) or conc. H₂SO₄ (catalytic)

Methodology:

  • Setup: Charge a round-bottom flask with the aldehyde and anhydrous methanol under Nitrogen.

  • Addition: Add TMOF followed by the acid catalyst.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 3–5 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). The polar aldehyde spot (Rf ~0.4) should disappear, replaced by a less polar acetal spot (Rf ~0.7).

  • Quench: Cool to room temperature. Add solid NaHCO₃ (excess) to neutralize the acid. Crucial: The mixture must be basic before concentration to prevent hydrolysis by residual acid.

  • Workup: Filter off the solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Et₂O or DCM, wash with water, dry over MgSO₄, and concentrate. The product is typically obtained as a viscous oil that may solidify upon standing.

Protocol B: Deprotection (Restoring the Aldehyde)

After the desired transformation at the bromine position, the aldehyde is regenerated.

Methodology:

  • Dissolve the acetal in Acetone/Water (4:1).

  • Add catalytic pTSA or 1M HCl.

  • Stir at room temperature for 1–2 hours.

    • Note: The nitro group makes the acetal relatively labile; harsh heating is rarely required.

  • Extract with DCM, wash with NaHCO₃, and recrystallize.

Part 4: Mechanistic Insights

The formation of the acetal is an equilibrium process driven by entropy and water removal.

Acetal_Mechanism Start Aldehyde + MeOH + H+ Hemi Hemiacetal Intermediate (Unstable) Start->Hemi Nucleophilic Attack Oxo Oxocarbenium Ion Hemi->Oxo -H2O (Slow Step) End Dimethyl Acetal + H2O Oxo->End +MeOH TMOF TMOF Scavenger (Removes H2O -> MeOH + Methyl Formate) End->TMOF TMOF->End Drives Equilibrium

Figure 2: Acid-catalyzed acetalization mechanism. TMOF acts as a chemical dehydrating agent to drive the equilibrium forward.

Part 5: Application Case Study

Target: Synthesis of 5-Nitro-2-substituted-benzaldehydes via Suzuki Coupling.

  • Protection: Convert 2-Bromo-5-nitrobenzaldehyde to its acetal (Protocol A).

  • Coupling: React the Acetal with an Aryl Boronic Acid, Pd(PPh₃)₄, and K₂CO₃ in Toluene/Water.

    • Why: If the aldehyde were unprotected, the basic conditions (K₂CO₃) and high temperature could lead to Cannizzaro disproportionation or aldol-type polymerizations involving the electron-deficient aldehyde.

  • Deprotection: Treat the crude coupling product with aqueous acid to release the functionalized aldehyde.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11138942, 2-Bromo-5-nitrobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (1955). m-Nitrobenzaldehyde Dimethyl Acetal. Org. Synth. 1955, 33, 60. (Provides foundational protocol for nitro-benzaldehyde acetalization). Retrieved from [Link]

  • Parham, W. E., & Sayed, Y. A. (1974). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry. (Fundamental reference for Li/Br exchange on protected aryl halides).

Sources

An In-depth Technical Guide to the Anticipated Hazards and Safe Handling of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale for a Hazard-by-Analogy Approach

1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene is a substituted nitrobenzene derivative. Its utility in research and development, particularly in synthetic chemistry, necessitates a thorough understanding of its potential health and safety risks. In the absence of specific toxicological and safety data, a hazard-by-analogy approach is not only prudent but essential. This compound combines three key structural features, each contributing to its overall hazard profile:

  • The Nitrobenzene Core: Aromatic nitro compounds are a well-documented class of toxic substances. Their primary hazard is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it incapable of transporting oxygen.[1][2] This can lead to cyanosis and, in severe cases, respiratory failure.[3] Nitrobenzenes are also associated with organ toxicity, particularly affecting the liver, and are often suspected carcinogens and reproductive toxicants.[1][4]

  • The Aromatic Bromine Substituent: Organobromine compounds, particularly those on an aromatic ring, often exhibit irritant properties and can be harmful if absorbed through the skin.[5][6] Their persistence in the environment is also a significant concern.[7][8]

  • The Dimethoxymethyl Acetal Group: While acetals are generally less reactive than their parent aldehydes, they can be hydrolyzed under acidic conditions. The primary hazards associated with similar, simple acetals include irritation and potential flammability.[9]

This guide synthesizes these individual hazard contributions to build a comprehensive safety protocol for handling this compound.

Anticipated Hazard Identification and Classification

Based on the analysis of analogous compounds such as 1-Bromo-4-nitrobenzene and nitrobenzene itself, the following Globally Harmonized System (GHS) classifications are anticipated for this compound.

Hazard Class Anticipated Category Hazard Statement Rationale / Key Analogs
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on 1-Bromo-4-nitrobenzene and Benzaldehyde dimethyl acetal.[10][11]
Acute Toxicity, DermalLikely Category 4H312: Harmful in contact with skinExtrapolated from the known rapid skin absorption of nitrobenzenes.[3][6]
Acute Toxicity, InhalationLikely Category 4H332: Harmful if inhaledA common classification for nitroaromatic compounds.[12]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationA recurring hazard for brominated aromatic compounds.[6][12]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationA recurring hazard for brominated aromatic compounds.[10][12]
CarcinogenicitySuspected Category 2H351: Suspected of causing cancerNitrobenzene is a suspected carcinogen.[1][12]
Reproductive ToxicitySuspected Category 2H361: Suspected of damaging fertility or the unborn childNitrobenzene may damage the testes.[1][4]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposureNitrobenzene and its analogs are known to cause damage to blood, liver, and the nervous system.[1][6][12]
Hazardous to the Aquatic Environment, Long-TermCategory 2H411: Toxic to aquatic life with long lasting effectsA common feature of halogenated nitroaromatic compounds.[4][12]

Core Health Hazards: A Mechanistic Perspective

Methemoglobinemia

The primary and most immediate systemic threat from significant exposure to nitroaromatic compounds is methemoglobinemia.[13] The nitro group can be metabolically reduced within red blood cells, leading to a futile redox cycle that oxidizes the ferrous iron (Fe²⁺) of hemoglobin to its ferric state (Fe³⁺), forming methemoglobin. This form of hemoglobin cannot bind oxygen, leading to functional anemia and tissue hypoxia.

Key Symptoms:

  • Cyanosis (bluish discoloration of the skin and lips)[1]

  • Headache, dizziness, and fatigue[1][14]

  • Shortness of breath, rapid heart rate[14]

  • In severe cases: confusion, seizures, and coma[3]

The onset of symptoms can be delayed for several hours post-exposure, which necessitates immediate medical attention following any suspected overexposure, even in the absence of initial symptoms.[3]

Dermal and Respiratory Irritation

The presence of the bromo-aromatic system suggests that this compound will be an irritant. Direct contact with the skin is likely to cause redness, inflammation, and discomfort.[5] Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[6]

Experimental Protocols for Safe Handling

Given the anticipated high toxicity, a strict and self-validating protocol is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control: All manipulations of solid or dissolved this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

    • Gloves: Wear nitrile gloves (double-gloving is recommended) and inspect them for integrity before use. Given the rapid skin absorption of nitrobenzenes, any contamination should be treated as a direct exposure.[3]

    • Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashes, a full face shield should be worn in addition to goggles.

    • Lab Coat: A clean, buttoned lab coat is required.

    • Respiratory Protection: For situations where a fume hood is not feasible or during a spill clean-up, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Weighing and Solution Preparation Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound.

  • Weighing: Tare a suitable container on a balance located within the fume hood. Carefully transfer the solid compound to the container using a spatula. Avoid creating dust.

  • Dissolution: Add the solvent to the container in situ within the fume hood. Ensure the container is capped or covered during transport.

  • Decontamination: Wipe down the spatula, balance, and work surface with a suitable solvent (e.g., acetone or ethanol) and dispose of the wipes as hazardous waste.

  • Glove Removal: Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood. Wash hands thoroughly.

Risk Assessment Workflow for Uncharacterized Compounds

The following diagram illustrates a logical workflow for assessing and managing the risks associated with a new or poorly characterized chemical like this compound.

Risk_Assessment_Workflow cluster_assessment Phase 1: Hazard Assessment cluster_mitigation Phase 2: Risk Mitigation & Control cluster_review Phase 3: Implementation & Review Start Identify Compound (this compound) Search_SDS Search for Specific SDS Start->Search_SDS SDS_Found SDS Available? Search_SDS->SDS_Found Analyze_Structure Deconstruct into Functional Groups (Nitroaromatic, Organobromine, Acetal) SDS_Found->Analyze_Structure No Define_Controls Define Engineering Controls (Fume Hood) SDS_Found->Define_Controls Yes (Use SDS) Search_Analogs Search Hazard Data for Structural Analogs Analyze_Structure->Search_Analogs Synthesize_Hazards Synthesize Potential Hazard Profile (Toxicity, Irritation, etc.) Search_Analogs->Synthesize_Hazards Synthesize_Hazards->Define_Controls Select_PPE Select Appropriate PPE (Gloves, Goggles, Coat) Define_Controls->Select_PPE Develop_SOP Develop Safe Handling Protocol (Weighing, Disposal) Select_PPE->Develop_SOP Emergency_Plan Establish Emergency Procedures (Spill, Exposure) Develop_SOP->Emergency_Plan Train_Personnel Train Personnel on Hazards and SOPs Emergency_Plan->Train_Personnel Conduct_Experiment Conduct Experiment Train_Personnel->Conduct_Experiment Review_Process Review & Update Protocol Based on Observations Conduct_Experiment->Review_Process End Safe Completion Review_Process->End

Caption: Risk assessment workflow for novel or uncharacterized compounds.

Emergency Procedures

Immediate and decisive action is critical in the event of an exposure or spill.

First Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][15]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[13][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

Spill and Disposal Procedures
  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material like vermiculite or sand.[1] Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly.

  • Waste Disposal: All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information.
  • Chemdox. (n.d.). Safety Data Sheet: Nitrobenzene-d5.
  • Wichrowska, D., & Kÿsiak, J. (1998). [Toxicity of selected brominated aromatic compounds]. PubMed.
  • Loba Chemie. (2015, April 9). NITROBENZENE AR MSDS.
  • New Jersey Department of Health. (2004, April). Hazard Summary: Nitrobenzene.
  • Public Health England. (2024, July 15). Nitrobenzene - Incident management. GOV.UK.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene Safety Data Sheet.
  • NOAA. (n.d.). NITROBENZENE. CAMEO Chemicals.
  • Sigma-Aldrich. (n.d.). 1-Bromo-4-nitrobenzene 99%.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Public Health Statement for Nitrobenzene.
  • U.S. Environmental Protection Agency. (n.d.). Nitrobenzene.
  • DePierre, J. W. (2003). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. ResearchGate.
  • Haz-Map. (n.d.). 1-Bromo-4-nitrobenzene.
  • Thermo Fisher Scientific. (2014, November 10). Safety Data Sheet: 1-Bromo-4-nitrobenzene.
  • Jackson, C. (2012, December 4). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Liverpool University Press.
  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
  • Wang, Q., et al. (n.d.). Bromine contamination and risk management in terrestrial and aquatic ecosystems. PMC.
  • Thermo Fisher Scientific. (2023, September 27). Safety Data Sheet: Benzaldehyde dimethyl acetal.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Dimethoxymethane, 99.5+%.

Sources

Methodological & Application

Application Note: Chemoselective Reduction of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene using Iron and Ammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This application note provides a comprehensive guide and a detailed experimental protocol for the chemoselective reduction of the nitro group in 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene to yield 4-Bromo-2-(dimethoxymethyl)aniline. The synthesis of aromatic amines from their corresponding nitroarenes is a fundamental transformation in organic chemistry, pivotal for the production of pharmaceuticals, agrochemicals, and dyes.[1] This guide details the use of iron powder in the presence of ammonium chloride, a classic, robust, and cost-effective method that offers significant advantages over other reduction techniques, including milder reaction conditions and high functional group tolerance.[2][3] We will explore the underlying mechanism, provide a step-by-step laboratory protocol, discuss process control and monitoring, and offer insights into the work-up and purification of the target aniline.

Introduction: The Strategic Importance of Nitroarene Reduction

The conversion of an aromatic nitro group into a primary amine is a cornerstone of synthetic chemistry, often serving as a critical step in the construction of complex molecular architectures.[3] The resulting anilines are versatile intermediates, readily undergoing further transformations such as diazotization, acylation, and reductive amination.[3] While numerous methods exist for this reduction, including catalytic hydrogenation and reductions using other metals like tin(II) chloride, the use of metallic iron has remained a staple in both laboratory and industrial settings.[3][4]

The classic Béchamp reduction, which utilizes iron and a strong acid like HCl, can be too harsh for substrates bearing acid-sensitive functional groups. The method detailed herein employs ammonium chloride (NH₄Cl) as a mild and effective alternative to strong acids.[3] In aqueous solution, NH₄Cl provides a slightly acidic medium (pH ≈ 5.5), which is sufficient to facilitate the reduction while preserving sensitive moieties such as the dimethoxymethyl acetal group present in our substrate.[3][5] This protocol is particularly advantageous for its chemoselectivity, cost-effectiveness, and operational simplicity.[6]

Reaction Mechanism and Principle

The reduction of a nitro group by iron metal in the presence of an electrolyte like ammonium chloride is a heterogeneous surface reaction. The overall transformation involves the transfer of six electrons from the iron metal to the nitro group.

Overall Reaction: R-NO₂ + 2Fe + 6H⁺ → R-NH₂ + 2Fe³⁺ + 2H₂O

The process is believed to proceed through a series of single-electron transfers, generating intermediate species such as nitroso (-NO) and hydroxylamine (-NHOH) compounds.[1] However, under these reaction conditions, these intermediates are rapidly converted to the final amine product.[1]

The role of ammonium chloride is crucial. It serves two primary functions:

  • Proton Source: It provides the necessary protons for the reduction in a controlled, mildly acidic manner.[5]

  • Electrolyte & Iron Activator: It helps to etch the surface of the iron particles, removing the passivating oxide layer and ensuring a continuous supply of active Fe(0) for the electron transfer process.

This method avoids the strongly acidic conditions of the traditional Béchamp reduction, offering superior functional group tolerance.[3]

Experimental Protocol: Synthesis of 4-Bromo-2-(dimethoxymethyl)aniline

This protocol outlines the reduction of this compound on a 10 mmol scale.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
This compoundN/A276.0810.02.76 g1.0
Iron Powder (<325 mesh)7439-89-655.8550.02.79 g5.0
Ammonium Chloride (NH₄Cl)12125-02-953.4950.02.67 g5.0
Ethanol (EtOH), 200 proof64-17-546.07-40 mL-
Deionized Water (H₂O)7732-18-518.02-10 mL-
Ethyl Acetate (EtOAc)141-78-688.11-~150 mL-
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01-As needed-
Brine (Saturated NaCl Solution)7647-14-558.44-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-As needed-
Celite® 54561790-53-2--~10 g-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add this compound (2.76 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add ethanol (40 mL) and deionized water (10 mL) to the flask, followed by ammonium chloride (2.67 g, 50.0 mmol). Stir the mixture to form a suspension.

  • Initiation of Reduction: To the stirring suspension, add the iron powder (2.79 g, 50.0 mmol) in one portion.

  • Heating and Monitoring: Heat the reaction mixture to a gentle reflux (internal temperature of approximately 80-85 °C) using a heating mantle. The reaction is exothermic, so initial heating should be gentle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion. This typically takes 2-4 hours.[2]

  • Reaction Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. The mixture will appear as a dark, thick sludge. Add ethyl acetate (50 mL) and stir for 10 minutes.[2] Filter the entire mixture through a pad of Celite® in a Büchner funnel to remove the iron powder and iron salts.[4]

  • Washing: Wash the flask and the Celite pad thoroughly with additional ethyl acetate (2 x 50 mL) to ensure all the product is collected.[4]

  • Extraction: Combine the filtrates and transfer them to a separatory funnel. If the layers are not well-defined, add more water and brine. Wash the organic layer sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-2-(dimethoxymethyl)aniline.

  • Purification: The crude product is often of high purity.[2] If further purification is required, it can be achieved by flash column chromatography on silica gel or by recrystallization.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product analysis.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis A Charge RBF with Starting Material B Add EtOH/H₂O & NH₄Cl A->B C Add Iron Powder B->C D Heat to Reflux (~80-85°C) C->D E Monitor by TLC D->E F Cool to RT E->F G Dilute with EtOAc F->G H Filter through Celite Pad G->H I Wash Organic Layer (H₂O, NaHCO₃, Brine) H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Crude Product K->L M Purify (Column Chromatography) L->M If necessary N Characterize (NMR, MS) L->N M->N

Caption: Experimental workflow for Fe/NH₄Cl mediated nitro reduction.

Results, Discussion, and Troubleshooting

Expected Outcome: The expected product is 4-Bromo-2-(dimethoxymethyl)aniline, which should be obtained as a pale yellow oil or a low-melting solid. The yield is typically high, often exceeding 90%.[2] The purity of the crude product is generally good, but it should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Chemoselectivity: A key advantage of this method is its high chemoselectivity. The reaction conditions are mild enough to tolerate a wide variety of functional groups that might be sensitive to other reduction methods.[6]

  • Aryl Halides: The C-Br bond is stable under these conditions and will not be reduced.

  • Acetals: The dimethoxymethyl group is stable to the near-neutral pH of the reaction and will remain intact. This is a significant advantage over methods using strong acids, which would readily hydrolyze the acetal to the corresponding aldehyde.

Troubleshooting:

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, the cause could be inefficient stirring or passivated iron powder. In such cases, adding a small additional portion of iron powder and NH₄Cl may help drive the reaction to completion. Using high-purity, fine-mesh (<325) iron powder is recommended for optimal reactivity.[2]

  • Difficult Filtration: The iron and iron oxide sludge can sometimes clog the filter paper. Using a thick pad of Celite® (at least 1-2 inches) and ensuring the sludge is not allowed to dry on the funnel is critical for a smooth filtration.

  • Product Contamination: The primary impurities are typically residual starting material or iron complexes. A thorough aqueous work-up, including a wash with saturated NaHCO₃, is important to remove any acidic residues and iron salts. If iron contamination persists, a wash with a mild chelating agent like aqueous ammonium citrate solution can be effective.

Conclusion

The reduction of this compound using iron powder and ammonium chloride is a highly efficient, reliable, and scalable method for the synthesis of 4-Bromo-2-(dimethoxymethyl)aniline. The protocol offers excellent chemoselectivity, preserving both the aryl bromide and the acid-sensitive acetal functional groups. Its use of inexpensive and readily available reagents, coupled with a straightforward work-up procedure, makes it an attractive and practical choice for researchers in academic and industrial settings.[2][3]

References

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.
  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
  • RSC Publishing. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.
  • ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines | Request PDF.
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
  • ScienceMadness.org. (n.d.).

Sources

Using 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene as a CETP inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene in CETP Inhibitor Synthesis

Part 1: Executive Summary & Strategic Rationale

This compound (CAS: 84459-32-5 equivalent/derivative) serves as a critical, high-fidelity intermediate in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors , particularly those possessing tetrahydroquinoline or biaryl cores (e.g., analogs of Torcetrapib or Anacetrapib).

In the context of drug development, this molecule represents the "Masked Electrophile" strategy . It is the dimethyl acetal protected form of 2-bromo-5-nitrobenzaldehyde .

Why use the Acetal (this compound) instead of the free Aldehyde?

  • Chemoselectivity in Metalation: The free aldehyde is susceptible to nucleophilic attack or side reactions (e.g., Cannizzaro disproportionation) during organometallic steps. The acetal is stable to basic conditions used in Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Solubility & Handling: The acetal lipophilicity improves solubility in non-polar organic solvents (Toluene, DCM) preferred for large-scale catalysis.

  • Divergent Synthesis: It allows for the selective manipulation of the bromine handle (C-1) before releasing the reactive aldehyde (C-2) for cyclization.

Part 2: Chemical Profile & Safety

PropertySpecification
IUPAC Name This compound
Core Scaffold Protected 2-bromo-5-nitrobenzaldehyde
Molecular Formula C₉H₁₀BrNO₄
Molecular Weight ~276.08 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate. Insoluble in water.
Stability Stable under basic/neutral conditions. Hydrolyzes rapidly in aqueous acid.
Hazards Irritant (Skin/Eye). Potential sensitizer. Handle in fume hood.

Part 3: Synthetic Application Protocols

Workflow Overview: The "Protect-Couple-Deprotect" Strategy

The primary utility of this intermediate is to construct the biaryl core of CETP inhibitors without compromising the aldehyde functionality required for subsequent ring closure.

Global Reaction Scheme:

  • Starting Material: this compound.

  • Transformation: Palladium-Catalyzed Cross-Coupling (Suzuki).

  • Deprotection: Acid-catalyzed hydrolysis to restore the aldehyde.

  • Cyclization: Reductive amination or condensation to form the CETP pharmacophore.

Detailed Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To couple the aryl bromide with a boronic acid (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) while retaining the acetal protection.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for sterically hindered substrates)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with the substrate, boronic acid, and base. Purge with Nitrogen (N₂) or Argon for 15 minutes. Critical: Oxygen removal is vital to prevent homocoupling and catalyst deactivation.

  • Catalyst Addition: Add the Palladium catalyst under a positive pressure of inert gas.

  • Solvation: Add degassed solvent mixture via syringe/cannula.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor by HPLC or TLC (eluent: Hexane/EtOAc 8:2).

    • Checkpoint: The acetal is stable at this pH (basic). If aldehyde formation is observed, check solvent pH; it must remain >7.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate and wash with brine.

  • Purification: Concentrate the organic phase. Purify via silica gel flash chromatography. Note: Use 1% Triethylamine in the eluent to buffer the silica and prevent on-column deprotection of the acetal.

Detailed Protocol 2: Chemoselective Deprotection (Acetal Hydrolysis)

Objective: To unmask the aldehyde functionality for ring closure.

Reagents:

  • Substrate: Coupled Biaryl Acetal (from Protocol 1)

  • Acid: 2N HCl or Trifluoroacetic Acid (TFA)

  • Solvent: THF / Water (1:1) or Acetone / Water

Step-by-Step Methodology:

  • Dissolution: Dissolve the biaryl acetal in THF.

  • Acidification: Add 2N HCl dropwise at 0°C (ice bath) to control the exotherm.

  • Hydrolysis: Allow the reaction to warm to room temperature (20–25°C). Stir for 1–3 hours.

  • Monitoring: Monitor by TLC. The product (aldehyde) will be significantly more polar than the starting acetal.

  • Quenching: Neutralize carefully with Saturated NaHCO₃ solution until pH ~7. Caution: CO₂ evolution.

  • Isolation: Extract with DCM. The resulting 2-aryl-5-nitrobenzaldehyde is now ready for the final cyclization steps (e.g., reduction of the nitro group to an aniline, followed by intramolecular condensation).

Part 4: Visualization (Process Logic)

The following diagram illustrates the strategic advantage of using the acetal intermediate to prevent side reactions during the metal-catalyzed coupling step.

CETP_Synthesis_Flow Start Start: 2-Bromo-5-nitrobenzaldehyde Protection Step 1: Protection (MeOH, H+, HC(OMe)3) Start->Protection Acetalization SideReaction Avoided Path: Cannizzaro / Aldehyde Interference Start->SideReaction Direct Coupling (Risky) Intermediate INTERMEDIATE: This compound (Stable to Base/Pd) Protection->Intermediate Coupling Step 2: Suzuki Coupling (Pd-Cat, Base, Boronic Acid) Intermediate->Coupling Protects Aldehyde CoupledAcetal Biaryl Acetal Species Coupling->CoupledAcetal Deprotection Step 3: Acid Hydrolysis (H3O+) CoupledAcetal->Deprotection FinalAldehyde Product: 2-Aryl-5-nitrobenzaldehyde (Ready for Cyclization) Deprotection->FinalAldehyde

Caption: Figure 1. The chemoselective "Masked Electrophile" pathway preventing aldehyde side-reactions during Palladium catalysis.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Premature Deprotection Acidic traces in solvent or silica gel.Add 1% Et₃N to chromatography solvents. Use base-washed glassware.
Low Coupling Yield Catalyst poisoning or O₂ presence.Degas solvents thoroughly (freeze-pump-thaw). Ensure Boronic acid purity.
Incomplete Hydrolysis Steric bulk or insufficient acid strength.Increase temperature to 40°C or switch to TFA/DCM/H₂O system.
Nitro Reduction Over-active Pd catalyst + Hydrogen source.Ensure no H₂ gas or hydride sources are present during coupling.

Part 6: References

  • ChemicalBook. (2025).[1] 2-Bromo-5-nitrobenzaldehyde Properties and Applications. Retrieved from

  • Damon, D. B., et al. (2006). Synthesis of the CETP Inhibitor Torcetrapib: The Resolution Route and Origin of Stereoselectivity. Organic Process Research & Development.[2] Retrieved from

  • LGC Standards. (2025). Reference Standards for CETP Impurities: 2-Bromo-5-nitrobenzaldehyde.[1] Retrieved from

  • National Institutes of Health (NIH). (2016). Design and Synthesis of CETP Inhibitors (Anacetrapib Analogs). PMC. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Electron-Deficient Aryl Bromides

[1]

Status: Operational Ticket Focus: Improving Yield & Selectivity Target Substrates: Electron-Deficient Aryl Bromides (e.g., pyridines, nitrobenzenes, nitriles) Assigned Specialist: Senior Application Scientist

The Core Directive: The "Activation Paradox"

Welcome to the technical support center. If you are struggling with electron-deficient aryl bromides, you are likely facing the Activation Paradox .

Theoretically, electron-deficient aryl bromides (e.g., 4-bromonitrobenzene, 2-bromopyridine) are highly activated for the first step of the catalytic cycle (Oxidative Addition). They should react instantly. If your yield is low, it is rarely because the catalyst is "too slow." It is usually because:

  • The Catalyst is Poisoned: Nitrogen-containing rings (pyridines, pyrimidines) coordinate to Palladium, arresting the cycle.

  • Side Reactions Dominate: The activated C-Br bond is prone to hydrodehalogenation (reduction), or the ring is susceptible to nucleophilic attack (

    
    ) by the base.
    
  • Instability: The reaction is so fast it generates exotherms, or the conditions required to activate the boronic acid decompose the sensitive bromide.

This guide moves beyond "add more catalyst" and focuses on stabilizing the active species and managing the base.

Diagnostic Workflow

Before changing your catalyst, diagnose the failure mode using this logic tree.

TroubleshootingTreeStartAnalyze Crude Mixture (LCMS/NMR)Result1SM Consumed Major Product: Ar-H (Dehalogenation)Start->Result1Mass = SM - Br + HResult2SM Consumed Major Product: Ar-Ar' (Homocoupling)Start->Result2Dimer foundResult3SM Remaining Catalyst turned black/precipitatedStart->Result3No reactionFix1Diagnosis: Hydride Source PresentAction: Switch solvent (No alcohols)Use Anhydrous conditionsResult1->Fix1Fix2Diagnosis: Oxidative HomocouplingAction: Degas more rigorouslySwitch to Pd(0) source (avoid Pd(OAc)2)Result2->Fix2Fix3Diagnosis: Catalyst Poisoning/DeathAction: Use Bulky Ligands (XPhos/PEPPSI)Increase TempResult3->Fix3

Caption: Diagnostic logic tree for identifying failure modes in Suzuki coupling of activated halides.

The "Gold Standard" Protocols

Do not rely on generic tetrakis (

Protocol A: The "Bulky Phosphine" System (Buchwald G3/G4)

Best for: Heterocycles (Pyridines/Pyrimidines) and cases where catalyst poisoning is suspected.

The Logic: Large ligands like XPhos or SPhos create a steric wall around the Palladium. This prevents the nitrogen lone pair of a pyridine substrate from binding to the Pd center (poisoning), while still allowing the oxidative addition of the C-Br bond.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst XPhos Pd G4 0.01 - 0.05Pre-catalyst ensures 1:1 Pd:Ligand ratio. Avoid generating in situ.
Solvent THF or 1,4-Dioxane N/ATHF is often superior for solubility; Dioxane for higher temps (>80°C).
Base

(0.5M aq)
2.0 - 3.0Phosphate is milder than Carbonate. Use aqueous solution to speed up transmetallation.[6]
Temp 40°C - 60°C N/AElectron-deficient bromides react fast; do not overheat (avoids dehalogenation).

Step-by-Step:

  • Charge a vial with Aryl Bromide (1.0 equiv) and Boronic Acid (1.2–1.5 equiv).

  • Add XPhos Pd G4 (1–2 mol%).

  • Seal and purge with Argon/Nitrogen (3 cycles).[10]

  • Add degassed THF (concentration 0.1 M).

  • Add degassed 0.5 M aqueous

    
     (2.0 equiv).
    
  • Stir vigorously at 40°C. Monitor by LCMS at 1 hour.

Protocol B: The "PEPPSI" System (NHC Ligands)

Best for: Extremely electron-deficient substrates prone to hydrolysis or

The Logic: PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts use N-Heterocyclic Carbenes (NHCs).[11] They are incredibly stable to air and moisture and do not dissociate easily, preventing the formation of Pd-black.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst Pd-PEPPSI-IPr 0.01 - 0.02Extremely active.[12] Often works at Room Temp for activated bromides.
Solvent Dioxane or Toluene N/ACan often run with lower water content.[1]
Base

or CsF
2.0Use CsF if the substrate contains base-sensitive esters/nitriles.
Temp RT - 50°C N/AStart at Room Temp. Heat only if conversion <50% after 2 hours.

Step-by-Step:

  • Charge vial with Aryl Bromide, Boronic Acid, and Base (

    
    , powdered/dry).
    
  • Add Pd-PEPPSI-IPr (1 mol%).

  • Purge with Argon.[4][10][13]

  • Add Dioxane (wet, or add 1-2 drops of water).

  • Stir at Room Temperature.

Troubleshooting Guide (FAQ)

Q1: I see the "Dehalogenated" byproduct (Ar-H). Why?

Cause: This is "Hydrodehalogenation." Electron-deficient aryl bromides are easily reduced. This often happens in alcoholic solvents (Ethanol/Isopropanol) which act as hydride sources, or if the reaction is too hot. Solution:

  • Switch Solvent: Move to THF or Toluene. Avoid alcohols.

  • Dry Conditions: Use anhydrous solvent + anhydrous base (CsF or powdered

    
    ), adding only exactly 2-5 equivalents of water for the boronic acid activation.
    
  • Lower Temperature: These substrates are reactive.[6][8] Try 40°C instead of 80°C.

Q2: The reaction turns black immediately and stops.

Cause: "Pd Black" formation. The catalyst has decomposed and aggregated. This is common with electron-deficient substrates because the Oxidative Addition is so fast that it depletes the active ligand, or the substrate (e.g., pyridine) displaces the ligand. Solution:

  • Use a Pre-catalyst: Do not mix

    
     and Phosphine manually. Use XPhos Pd G4  or Pd-PEPPSI-IPr . These have the ligand pre-attached in a stable ratio.
    
  • Increase Ligand Ratio: If making in situ, use Ligand:Pd ratio of 2:1 or 3:1.

Q3: My substrate has a Nitro (-NO2) or Ester (-COOR) group and decomposes.

Cause: Strong bases (hydroxides, alkoxides) attack the electron-deficient ring (

Solution:
  • Switch Base: Use Potassium Fluoride (KF) or Cesium Fluoride (CsF) . Fluoride activates the boronic acid/ester without being a strong Brønsted base or nucleophile toward the ring.

  • Buffer: Use

    
     monohydrate.
    

Mechanistic Visualization: The Poisoning Trap

Why do standard catalysts fail with Pyridyl Bromides?

PoisoningPd0Active Pd(0)OA_StepOxidative Addition(Fast)Pd0->OA_Step+ SubstrateSubstrate2-Bromopyridine(Electron Deficient)PoisonN-Coordination(Dead End)OA_Step->PoisonSmall Ligand (PPh3)Allows N-bindingCycleTransmetallation(Productive)OA_Step->CycleBulky Ligand (XPhos)Blocks N-bindingPoison->Pd0Catalyst Death

Caption: How bulky ligands prevent nitrogen-coordination poisoning in electron-deficient heterocycles.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling with Heteroaryl Halides."[14] Journal of the American Chemical Society, 2007.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions: A Mechanistic Perspective." Chemical Reviews, 2002.

  • BenchChem Technical Support. "Troubleshooting Dehalogenation in Suzuki Coupling." BenchChem Knowledge Base, 2025.

Avoiding side reactions during lithiation of nitro-substituted aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lithiation of Nitro-Substituted Aryl Bromides

Welcome to the technical support center for navigating the complexities of lithium-halogen exchange on nitro-substituted aryl bromides. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently generate functionalized nitroaromatic compounds while minimizing problematic side reactions. Here, we address common challenges in a direct question-and-answer format, providing not just protocols but the underlying chemical reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lithium-halogen exchange on a nitroaryl bromide is giving a low yield of the desired product, and I'm recovering a lot of starting material. What's going wrong?

A1: Incomplete Lithium-Halogen Exchange.

This is a common issue often rooted in reaction temperature or reagent choice. Lithium-halogen exchange is an equilibrium process, and for it to proceed efficiently, the newly formed aryllithium must be more stable than the starting alkyllithium reagent (e.g., n-BuLi).

  • Expertise & Experience: The electron-withdrawing nitro group destabilizes the adjacent aryllithium species, which can slow down the desired exchange reaction. To drive the reaction forward, extremely low temperatures are critical. Many standard protocols at -78 °C are simply not cold enough for these challenging substrates. Working at temperatures between -90 °C and -100 °C is often necessary to favor the formation of the nitroaryllithium species and prevent side reactions.[1][2][3] The rate of lithium-halogen exchange is extremely fast, even at these cryogenic temperatures, often faster than many potential side reactions.[2][4][5]

  • Troubleshooting Protocol:

    • Temperature Control: Ensure your cooling bath (e.g., liquid nitrogen/ethanol or liquid nitrogen/diethyl ether) can reliably maintain a temperature of -100 °C. Use a calibrated low-temperature thermometer.

    • Reagent Addition: Add the alkyllithium reagent (n-BuLi or t-BuLi) dropwise to the solution of your nitroaryl bromide in an appropriate solvent like THF. This minimizes localized heating.[6][7]

    • Stirring Time: Allow the reaction to stir for a sufficient time at -100 °C (typically 15-30 minutes) to ensure the exchange has gone to completion before adding your electrophile.

    • Confirmation: Before adding the electrophile, you can quench a small aliquot of the reaction mixture with a deuterated source (e.g., D₂O) and analyze by ¹H NMR to confirm the absence of the proton at the lithiation site, which validates successful exchange.

Q2: My reaction is turning dark, and I'm isolating a complex mixture of byproducts instead of my desired functionalized nitroarene. What are the likely side reactions?

A2: Competing Side Reactions with the Nitro Group.

The nitro group is highly electrophilic and susceptible to attack by strong nucleophiles like organolithium reagents.[8][9] This is the primary challenge with this class of substrates. Several side reactions can occur:

  • Nucleophilic Addition: The organolithium reagent can add directly to the nitrogen atom of the nitro group. This is a well-documented reaction pathway.[9]

  • Reduction of the Nitro Group: Organolithiums can act as reducing agents, leading to the formation of nitroso, azoxy, or even amino functionalities.

  • Ortho-Deprotonation: If the nitro group has an adjacent ortho-proton, the alkyllithium can act as a base, deprotonating this position instead of undergoing halogen exchange.[9]

  • Trustworthiness: A self-validating system for this chemistry prioritizes conditions that maximize the rate of halogen exchange while minimizing the rates of these side reactions. The key is almost always temperature . Halogen-metal exchange has a very low activation energy and proceeds rapidly even at -100 °C, while the side reactions involving the nitro group typically require more thermal energy.[1][3]

The following diagram illustrates the desired lithium-halogen exchange pathway versus the common side reactions.

Nitroaryl Bromide Nitroaryl Bromide Side Products Side Products Nitroaryl Bromide->Side Products  Side Reactions:  - Addition to Nitro  - Reduction of Nitro  - Ortho-Deprotonation Aryllithium Intermediate Aryllithium Intermediate Nitroaryl Bromide->Aryllithium Intermediate Li-Br Exchange (Desired) n-BuLi n-BuLi Desired Product Desired Product Aryllithium Intermediate->Desired Product

Caption: Desired vs. Undesired Reaction Pathways.

Q3: How can I definitively suppress side reactions with the nitro group?

A3: Implementing Advanced Strategies.

Beyond rigorous temperature control, several advanced techniques can be employed to enhance chemoselectivity.

  • Authoritative Grounding: The principle of in situ trapping is a powerful tool. Here, the aryllithium is generated in the presence of the electrophile. However, for lithium-halogen exchange, this is often impractical. A more effective strategy is the use of flow chemistry, which allows for the generation of the highly reactive aryllithium species and its immediate reaction with an electrophile on a timescale of seconds or even milliseconds.[1][10] This minimizes the lifetime of the aryllithium, thereby reducing the opportunity for it to react with another molecule of starting material or decompose.[1][11]

  • Alternative Reagents (Transmetalation): If direct lithiation proves too problematic, a transmetalation strategy can be highly effective. First, form the Grignard reagent from the nitroaryl bromide. While the formation of Grignard reagents from nitro-substituted substrates can also be challenging due to the reactivity of the nitro group, it is sometimes more feasible than direct lithiation.[12] The resulting Grignard reagent is generally less reactive and less basic than the corresponding organolithium. This organomagnesium species can then be transmetalated with a lithium salt or used directly. Alternatively, a Knochel-type zincate can be prepared, which shows excellent functional group tolerance.[13]

G cluster_pathways Alternative Metalation Strategies start Nitroaryl Bromide grignard Form Grignard Reagent (R-MgBr) start->grignard Mg, THF zincate Form Zincate (R-Zn(tBu)₂Li) start->zincate tBu₄ZnLi₂ lithiation Direct Lithiation (R-Li) start->lithiation n-BuLi, -100°C trap Trap with Electrophile (E+) grignard->trap zincate->trap lithiation->trap product Desired Product trap->product

Caption: Workflow for Selecting a Metalation Strategy.

Quantitative Data Summary

The choice of conditions can dramatically impact the success of the reaction. The table below summarizes key parameters.

ParameterStandard ConditionsRecommended for NitroarenesRationale
Temperature -78 °C-90 °C to -100 °C Suppresses nucleophilic attack on the nitro group.[1][3]
Reagent n-BuLin-BuLi or t-BuLit-BuLi can sometimes favor exchange at lower temperatures.
Solvent THF, Diethyl EtherTHF Good solvating properties for organolithiums at low temperatures.[6][7]
Addition Order BuLi to SubstrateBuLi to Substrate (slowly) Minimizes localized excess of BuLi and subsequent side reactions.[14]
Alternative N/AGrignard formation, then use R-MgX is less nucleophilic and basic than R-Li, increasing chemoselectivity.[12]

Detailed Experimental Protocol: Low-Temperature Lithium-Halogen Exchange

This protocol provides a robust starting point for the lithiation and subsequent trapping of a generic p-nitro-bromobenzene.

Materials:

  • p-Nitro-bromobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, titrated)

  • Electrophile (e.g., benzaldehyde)

  • Dry ice/acetone or liquid N₂/ethanol bath

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, a rubber septum, and an inert gas inlet.

  • Initial Cooling: Cool the flask to -100 °C using a liquid nitrogen/ethanol bath.

  • Substrate Addition: Under a positive pressure of inert gas, dissolve p-nitro-bromobenzene (1.0 eq) in anhydrous THF and add it to the cooled flask via cannula or syringe.

  • Lithiation: Slowly add a solution of n-BuLi (1.05 eq) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above -95 °C.

  • Stirring: Stir the resulting mixture at -100 °C for 20 minutes. The solution may change color, indicating the formation of the aryllithium species.

  • Electrophile Trapping: Add the chosen electrophile (e.g., benzaldehyde, 1.1 eq), also dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture, again maintaining the temperature below -95 °C.

  • Warming: After the addition is complete, allow the reaction to stir at -100 °C for an additional 30 minutes before slowly warming to room temperature over 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. Journal of Organic Chemistry. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]

  • Reagents BuLi with Nitroalkanes| Reaction Mechanism. ChemClip. [Link]

  • Arene-catalysed lithiation reactions with lithium at low temperature. Journal of the Chemical Society, Chemical Communications. [Link]

  • In situ generation and trapping of aryllithium and arylpotassium species by halogen, sulfur, and carbon electrophiles. Journal of Organic Chemistry. [Link]

  • Toward a protecting-group-free halogen-metal exchange reaction: practical, chemoselective metalation of functionalized aromatic halides using dianion-type zincate, tBu4ZnLi2. Journal of the American Chemical Society. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry. [Link]

  • Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. Organic Process Research & Development. [Link]

  • Trapping of Transient Organolithium Compounds. Asian Journal of Organic Chemistry. [Link]

  • Organolithiums by reductive lithiation: the catalytic aromatic method versus the use of preformed aromatic radical-anions. Naphthalene can behave as a catalyst or an inhibitor. ResearchGate. [Link]

  • Practical and economic lithiations of functionalized arenes and heteroarenes using Cy2NLi in the presence of Mg, Zn or La halides in a continuous flow. Chemical Science. [Link]

  • In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. ResearchGate. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PubMed. [Link]

  • Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group, University of Leeds. [Link]

  • Will a nitro aryl resist an halogen exchange using nBuLi? Chemistry Stack Exchange. [Link]

  • Troubles with Lithium-Halogen exchange reaction. Science Madness Discussion Board. [Link]

  • Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]

  • Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures? Chemistry Stack Exchange. [Link]

  • Strong base replacment of butyllithium. Reddit. [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey. [Link]

  • Grignard reagent. Wikipedia. [Link]

  • n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones. Organic Chemistry Portal. [Link]

  • An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. Organic Chemistry Portal. [Link]

  • Reaction between lithioorganics and compounds carrying an NO2 group. ResearchGate. [Link]

  • Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec. [Link]

  • Organolithium Reagents. Harvard University Chemistry Department. [Link]

  • Is there any other better lithiated agent apart from BuLi? ResearchGate. [Link]

  • n-Butyllithium. Wikipedia. [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Mol-Instincts. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. [Link]

  • Li Halogen Exchange? Reddit. [Link]

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Processes. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Hi, Can any body suggest me the procedure for the preperation of Grignard reagent from 3-nitrobenzyl bromide? ResearchGate. [Link]

  • Trapping of Transient Organolithium Compounds. ResearchGate. [Link]

  • Grignard reagents. Chemguide. [Link]

  • Lithiation of aryl bromides possessing alpha-proton of carbonyl groups. ResearchGate. [Link]

  • Lithium Halogen Exchange. Harvard University Chemistry Department. [Link]

Sources

Validation & Comparative

Comparing reactivity of dimethyl acetal vs. 1,3-dioxolane protecting groups in nitrobenzenes

[1]

Executive Summary

The Verdict: For nitrobenzene systems, 1,3-dioxolane (cyclic) is the superior choice for multistep stability, particularly if the workflow involves harsh purification or prolonged storage.[1] Dimethyl acetal (acyclic) is operationally faster to install and remove but suffers from significantly lower stability, especially if the nitro group is subsequently reduced to an aniline.[1]

Key Differentiator: The "Electronic Switch" effect.[1] While the electron-withdrawing nitro group (


1

Mechanistic Insight: The Stability Hierarchy

To make an informed choice, one must understand the two forces at play: Entropic Factors and Electronic Modulation .[1]

The Entropy Effect (Chelate Effect)

The 1,3-dioxolane ring is thermodynamically more stable than the dimethyl acetal due to entropy.[1] Hydrolyzing a dimethyl acetal releases two molecules of methanol (increasing disorder, but requiring two specific protonation events).[1] Hydrolyzing a dioxolane requires ring opening; re-closure is intramolecular and kinetically favored.[1]

The Electronic Switch (The Nitro-Specific Factor)

This is the critical variable in nitro-aromatic chemistry.[1] The rate-determining step of acetal hydrolysis is the formation of the oxocarbenium ion.[2]

  • Nitro Phase (Stable): The

    
     group is strongly electron-withdrawing (
    
    
    ).[1] It destabilizes the positively charged oxocarbenium intermediate, effectively slowing down acid hydrolysis.[1]
  • Amine Phase (Labile): Upon reduction, the

    
     group becomes electron-donating (
    
    
    ).[1] This stabilizes the oxocarbenium ion, accelerating hydrolysis by orders of magnitude.[1]

Implication: A dimethyl acetal might survive the nitro-phase, but it will likely fall apart immediately upon reduction if any trace acid is present.[1] The dioxolane provides the necessary buffer of stability to survive this electronic transition.

Visualization: Hydrolysis Pathway & Electronic Influence[1]

AcetalHydrolysiscluster_electronicsElectronic ModulationStartProtected Substrate(Acetal)ProtonationProtonated IntermediateStart->Protonation+ H+TSOxocarbenium Ion(Rate Determining Step)Protonation->TS- ROH (Slow)ProductAldehyde + AlcoholTS->Product+ H2ONitroNitro Group (-NO2)Destabilizes TS(Slower Hydrolysis)Nitro->TSRetardsAmineAmine Group (-NH2)Stabilizes TS(Faster Hydrolysis)Amine->TSAccelerates

Caption: Mechanism of acid-catalyzed hydrolysis. The Nitro group acts as a "brake" on the rate-determining step, while the Amine group acts as an "accelerator."[1]

Performance Comparison Data

The following data summarizes the relative reactivity based on physical organic chemistry principles (Hammett correlation) and standard stability profiles.

Table 1: Relative Hydrolysis Rates ( )

Estimated relative rates in aqueous acid (pH 1).

Protecting GroupSubstituent (

)
Relative Rate (

)
Stability Verdict
Dimethyl Acetal

1.0 (Baseline)Moderate
1,3-Dioxolane

~0.01High
Dimethyl Acetal

(Reduced)
~10,000Very Labile
1,3-Dioxolane

(Reduced)
~100Manageable
Table 2: Reaction Compatibility Matrix
Reaction ConditionDimethyl Acetal1,3-DioxolaneNotes
Aqueous Acid (pH < 4) UnstableMetastableDioxolane survives flash chromatography on silica better.[1]
Base (NaOH, K2CO3) StableStableBoth are excellent in basic media.[1]
Hydrogenation (Pd/C, H2) StableStableRisk of hydrolysis post-reduction due to amine formation.[1]
Lewis Acids (TiCl4, BF3) LabileResistantDioxolane requires stronger Lewis acids to cleave.[1]
Photolysis (UV) StableStableUnless the nitro group is ortho (see below).[1]

Critical Note on ortho-Nitrobenzenes: If the nitro group is in the ortho position, the acetal is potentially photolabile .[1] Upon UV irradiation, o-nitrobenzaldehyde acetals can rearrange to nitroso esters and cleave.[1] This is a feature, not a bug, but requires protecting the reaction flask from ambient light.

Experimental Protocols

Protocol A: Formation of Dimethyl Acetal (Rapid)

Best for: Simple substrates where the nitro group will NOT be reduced in the next step.

  • Reagents: 4-Nitrobenzaldehyde (1.0 equiv), Trimethyl orthoformate (TMOF, 3.0 equiv),

    
    -TsOH (0.05 equiv), dry Methanol (0.5 M).
    
  • Procedure:

    • Dissolve aldehyde in MeOH.[1] Add TMOF and

      
      -TsOH.[1]
      
    • Reflux for 2–4 hours.[1]

    • Quench: Cool to RT and add solid

      
       (excess) to neutralize acid before concentration.
      
    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water.[1]

  • Validation:

    
     NMR shows disappearance of aldehyde singlet (~10 ppm) and appearance of acetal methine (~5.5 ppm) and two methoxy singlets (~3.3 ppm).
    
Protocol B: Formation of 1,3-Dioxolane (Robust)

Best for: Substrates undergoing multistep synthesis or nitro reduction.

  • Reagents: 4-Nitrobenzaldehyde (1.0 equiv), Ethylene Glycol (5.0 equiv),

    
    -TsOH (0.05 equiv), Toluene (0.2 M).[1]
    
  • Procedure:

    • Setup a Dean-Stark trap.

    • Reflux solution until water collection ceases (typically 4–12 hours).[1]

    • Quench: Cool to RT, add

      
       (0.1 equiv) to buffer the solution.
      
    • Workup: Wash toluene layer with sat.[1]

      
      , then water.[1] Dry over 
      
      
      .[1]
  • Validation:

    
     NMR shows acetal methine (~5.8 ppm) and ethylene multiplet (~4.0 ppm).[1]
    
Protocol C: Safe Reduction of Nitro Group (Preserving Acetal)

The Danger Zone: Reducing


Recommended Method: Catalytic Hydrogenation [3]

  • Substrate: 4-Nitrophenyl-1,3-dioxolane.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: EtOAc or EtOH (Avoid MeOH if transacetalization is a concern, though rare with dioxolanes).[1]

  • Additive:

    
     (0.1 equiv) or Pyridine (trace).[1] Crucial Step:  The amine product is basic, but trace acid from the catalyst surface can hydrolyze the now-labile amino-acetal.[1] A pinch of base prevents this autocatalytic decomposition.[1]
    
  • Filtration: Filter through Celite quickly. Do not leave the product in solution for days; store as a solid.

Decision Matrix

Use this workflow to select the correct protecting group for your specific campaign.[1]

DecisionMatrixStartStart: Nitrobenzaldehyde ProtectionQ1Will you reduce the Nitro group?Start->Q1Q2Is the Nitro group Ortho?Q1->Q2Yes (Nitro -> Amine)DimethylUse Dimethyl Acetal(Fast, Cheap)Q1->DimethylNo (Nitro stays)DioxolaneUse 1,3-Dioxolane(Robust, Stable)Q2->DioxolaneNo (Meta/Para)OrthoWarningUse Dioxolane + Protect from Light(Photolabile Risk)Q2->OrthoWarningYes (Ortho)

Caption: Strategic decision tree for selecting acetal type based on downstream chemistry and regiochemistry.

References

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1][4] (Standard reference for general acetal stability profiles).

  • Cordes, E. H., & Bull, H. G. (1974).[1] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1] Chemical Reviews, 74(5), 581–603.[1] Link

  • Jensen, K. J., et al. (2012).[1] Backbone amide linker (BAL) strategy for solid-phase synthesis.[1] Journal of the American Chemical Society.[1][2][5] (Discusses acid lability of electron-rich vs. electron-poor acetals).

  • Bochet, C. G. (2002).[1] Photolabile protecting groups and linkers.[1][6] Journal of the Chemical Society, Perkin Transactions 1, 125–142.[1] Link (For ortho-nitro photolability).[1]

  • Fife, T. H., & Jao, L. K. (1969).[1] Substituent effects in acetal hydrolysis. Journal of Organic Chemistry, 34(9), 2734–2737.[1] (Kinetic data on electron-withdrawing group effects).

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated electron ionization (EI) mass spectrometry fragmentation of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene, a compound featuring a unique combination of electron-withdrawing and electron-donating groups, alongside a bulky acetal functionality.

This document moves beyond a mere theoretical prediction by juxtaposing the expected fragmentation of our target molecule with the experimentally-derived mass spectrum of a structurally analogous compound, 4-bromoveratrole. Furthermore, we will objectively compare the utility of electron ionization with alternative ionization techniques, providing a holistic perspective for method development. Detailed experimental protocols are also provided to ensure the reproducibility and validity of the described analyses.

The Predicted Electron Ionization Fragmentation Pathway of this compound

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often structurally informative fragmentation. The fragmentation of this compound is expected to be a complex interplay of the characteristic fragmentation patterns of its three key functional moieties: the nitro group, the bromine atom, and the dimethoxymethyl acetal.

The initial ionization event will generate a molecular ion (M+•). The presence of bromine, with its two major isotopes 79Br and 81Br in nearly equal abundance, will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.

The primary fragmentation pathways are anticipated to be:

  • Loss of a Methoxy Radical (•OCH3): Acetal fragmentation is often initiated by the loss of an alkoxy radical, leading to a resonance-stabilized oxonium ion. This is predicted to be a highly favorable pathway, resulting in a prominent peak at m/z 246/248.

  • Loss of a Nitro Group (•NO2): A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitro radical.

  • Loss of a Bromine Atom (•Br): The C-Br bond is relatively weak and prone to cleavage, resulting in the loss of a bromine radical.

  • Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the dimethoxymethyl group can also occur.

Subsequent fragmentation of these primary ions will lead to a cascade of smaller, characteristic ions. For instance, the ion formed after the loss of a methoxy radical can undergo further loss of formaldehyde (CH2O) or a hydrogen atom.

Predicted Fragmentation of this compound

G M [M]+• m/z 277/279 A [M - •OCH3]+ m/z 246/248 M->A - •OCH3 B [M - •NO2]+ m/z 231/233 M->B - •NO2 C [M - •Br]+ m/z 198 M->C - •Br D [M - CH(OCH3)2]+ m/z 202 M->D - •CH(OCH3)2

Caption: Predicted primary fragmentation pathways of this compound under electron ionization.

A Comparative Analysis with 4-Bromoveratrole

To ground our predictions in experimental data, we can compare the expected fragmentation with the known mass spectrum of 4-bromoveratrole (4-bromo-1,2-dimethoxybenzene), a compound sharing the bromo and dimethoxy functionalities on a benzene ring. The NIST Chemistry WebBook provides the electron ionization mass spectrum for this compound.[1]

The mass spectrum of 4-bromoveratrole exhibits a prominent molecular ion at m/z 216/218 and a base peak corresponding to the loss of a methyl radical (•CH3) to form a stable ion at m/z 201/203. This is followed by the loss of carbon monoxide (CO). This comparison suggests that the loss of an alkoxy radical from the dimethoxymethyl group in our target molecule is a highly probable and significant fragmentation pathway.

m/z Proposed Fragment Ion (4-Bromoveratrole) Relative Intensity (%)
216/218[C8H9BrO2]+• (Molecular Ion)High
201/203[M - •CH3]+100
173/175[M - •CH3 - CO]+Moderate
122[M - Br - •CH3]+Moderate
94[M - Br - •CH3 - CO]+Moderate

Comparison of Ionization Techniques

While electron ionization provides rich structural information, its energetic nature can sometimes lead to the absence of a molecular ion, which is crucial for determining the molecular weight. For a molecule like this compound, alternative, "softer" ionization techniques may be advantageous.

Ionization Technique Principle Advantages for the Target Molecule Disadvantages for the Target Molecule
Electron Ionization (EI) High-energy electrons bombard the sample.Provides detailed structural information through extensive fragmentation.Molecular ion may be weak or absent.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol.Soft ionization technique, typically yielding a prominent protonated molecule [M+H]+, confirming molecular weight. Good for polar compounds.May not provide extensive fragmentation for detailed structural analysis without tandem MS (MS/MS).
Chemical Ionization (CI) Sample molecules are ionized by reacting with ions of a reagent gas.Softer than EI, often produces a strong [M+H]+ ion. The choice of reagent gas can influence the degree of fragmentation.Fragmentation is less extensive than EI, providing less structural detail.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reagent gas ions that ionize the sample.Suitable for a wide range of polarities and less prone to matrix effects than ESI.Can be less sensitive than ESI for some compounds.

For comprehensive characterization, a dual approach is often most effective. High-resolution mass spectrometry with a soft ionization technique like ESI can confirm the elemental composition, while EI-GC-MS can provide the detailed fragmentation pattern for structural confirmation and library matching.

Experimental Protocol: Acquiring an Electron Ionization Mass Spectrum

The following is a generalized protocol for obtaining an EI mass spectrum of a solid aromatic compound using a gas chromatograph-mass spectrometer (GC-MS) system.

1. Sample Preparation

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrument Parameters

  • Injector:
  • Injection Volume: 1 µL
  • Injector Temperature: 250 °C
  • Split Ratio: 20:1 (can be adjusted based on sample concentration)
  • Gas Chromatograph:
  • Column: A non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI)
  • Ionization Energy: 70 eV
  • Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Mass Range: m/z 40-550

3. Data Acquisition and Analysis

  • Acquire the data in full scan mode.
  • Integrate the chromatographic peak corresponding to the analyte.
  • Generate the mass spectrum for the integrated peak.
  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

GC-MS Analysis Workflow

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Dissolve Dissolve Sample Vortex Vortex Dissolve->Vortex Inject Inject into GC Vortex->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Analyze Analyze Fragmentation Acquire->Analyze

Caption: A generalized workflow for the GC-MS analysis of an organic compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound under electron ionization is predicted to be a rich tapestry of cleavages characteristic of its constituent functional groups. The loss of a methoxy radical from the acetal moiety is anticipated to be a dominant fragmentation pathway, alongside cleavages of the nitro and bromo substituents. A comparative analysis with the known spectrum of 4-bromoveratrole lends experimental support to these predictions. While EI-MS is a powerful tool for structural elucidation, a comprehensive analysis would benefit from the complementary use of soft ionization techniques like ESI to unequivocally determine the molecular weight. The provided experimental protocol offers a robust starting point for researchers seeking to obtain high-quality mass spectral data for this and similar molecules, ultimately aiding in the confident identification and characterization of novel compounds in the drug development pipeline.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene. As a halogenated nitroaromatic compound, this chemical requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure a self-validating and trustworthy safety system.

Hazard Profile and Core Safety Principles

The primary hazards associated with this compound are inferred from its chemical structure: a brominated and nitrated benzene derivative. Such compounds are generally toxic, environmentally hazardous, and require management as regulated hazardous waste.[1][2][3]

Inferred Hazard Profile:

Hazard CategoryDescriptionRationale & Similar Compounds
Acute Toxicity Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][4][5]Nitroaromatics can cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of blood.[4][5] (e.g., 1-Bromo-2,4-dinitrobenzene, 1-Bromo-4-nitrobenzene).[4][5]
Skin/Eye Irritation Causes skin irritation and is expected to cause serious eye irritation or damage.[4][5][6]Halogenated and nitro-substituted aromatics are known irritants. (e.g., 1-(2-Bromoethyl)-4-nitrobenzene, 1-Bromo-2,4-dinitrobenzene).[6][7]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[6]A common property for many organic solids and powders. (e.g., 1-(2-Bromoethyl)-4-nitrobenzene).[6]
Environmental Hazard Assumed to be toxic to aquatic life with long-lasting effects.[1]Chlorinated and nitrated benzenes are listed as priority pollutants by the EPA due to their environmental persistence and toxicity.[1][3]

The fundamental principle for disposing of this compound is waste segregation . Due to its halogenated nature, it must never be mixed with non-halogenated organic waste.[2][8] Co-mingling waste streams leads to complex and costly disposal processes and can create dangerous chemical reactions.[2]

On-Site Waste Management: A Step-by-Step Protocol

This protocol covers the procedures from the point of generation within the laboratory to its storage pending collection.

Step 1: Waste Segregation

Immediately upon generation, any waste containing this compound (including pure compound, solutions, or contaminated materials) must be designated as "Halogenated Organic Waste." [1][2]

  • Causality: The bromine atom requires a specific disposal pathway, typically high-temperature incineration, to ensure its conversion into manageable inorganic halides rather than being released into the environment.[1] Standard organic solvent recycling or fuel blending programs are not suitable for halogenated waste.

Step 2: Container Selection and Use
  • Material Compatibility: Collect the waste in a chemically resistant container, such as a glass bottle or a designated high-density polyethylene (HDPE) solvent waste container.[1][2] Ensure the container is in excellent condition with no cracks or leaks.

  • Secure Closure: The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[1] Keep the container closed at all times except when actively adding waste.[8]

Step 3: Comprehensive Labeling

Proper labeling is a critical safety and compliance measure. Affix a completed label to the container before adding the first drop of waste.[8]

The label must include:

  • The words "HAZARDOUS WASTE" in bold letters.[1][2]

  • Full Chemical Names: List all chemical constituents, including "this compound" and any solvents. Do not use abbreviations or formulas.[8]

  • Approximate Percentages: Provide an estimated percentage for each component.[2]

  • Hazard Information: Clearly indicate the relevant hazards, such as "Toxic," "Irritant," and "Environmental Hazard."[1]

Step 4: Accumulation and Storage
  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of laboratory personnel.[1][2]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[1] This prevents the spread of material in the event of a leak.

  • Incompatibles: Store the waste away from incompatible materials, particularly strong bases and oxidizing agents, to prevent potential reactions.[2][9]

Final Disposal Workflow: From Lab to Destruction

The responsibility of the researcher ends with proper on-site management. The final disposal must be handled by trained professionals.

The typical workflow is as follows:

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[1][2]

  • Scheduled Pickup: The EHS department will coordinate the pickup of the hazardous waste with a licensed and approved disposal vendor.[2]

  • Transportation & Documentation: The vendor will transport the waste, accompanied by a hazardous waste manifest, to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • High-Temperature Incineration: The standard and most effective disposal method for halogenated organic waste is high-temperature incineration.[1][2][10] This process thermally decomposes the compound into carbon dioxide, water, and inorganic acid gases (such as hydrogen bromide).[1] Advanced air pollution control systems ("scrubbers") neutralize these acid gases before release.[1]

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ops Operational Responsibility A Waste Generation B Segregate & Collect in Labeled Halogenated Waste Container A->B C Store in Satellite Accumulation Area with Secondary Containment B->C D Contact EHS for Pickup C->D Hand-off E Licensed Vendor Collects & Transports Waste F High-Temperature Incineration at Permitted Facility E->F G Final Destruction & Neutralization F->G

Sources

Navigating the Safe Handling of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the scientists and researchers who handle these new chemical entities. This guide provides essential, immediate safety and logistical information for the handling of 1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene, a compound that, while not extensively characterized in publicly available safety literature, belongs to a class of halogenated nitroaromatic compounds known to possess hazardous properties.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the safety profiles of structurally analogous chemicals. This approach, rooted in established principles of chemical safety, provides a robust framework for minimizing risk and ensuring a safe laboratory environment.

Understanding the Risks: A Profile of Halogenated Nitroaromatics

Structurally similar compounds, such as other brominated and nitrated aromatic hydrocarbons, are known to present a range of health hazards.[1][2][3][4] These can include:

  • Skin and Eye Irritation: Direct contact can lead to irritation, redness, and in some cases, chemical burns.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the nose, throat, and lungs.[1][2]

  • Harmful if Swallowed or Inhaled: Systemic toxicity can occur upon ingestion or inhalation.[2][3][4]

  • Potential for Organ Damage with Repeated Exposure: Some related compounds have been shown to cause damage to organs through prolonged or repeated exposure.[2][4]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity for the safe handling of this compound.

Core Personal Protective Equipment (PPE) Requirements

A foundational PPE ensemble is required for all work with this compound. This baseline level of protection is designed to mitigate the risks of accidental exposure during routine laboratory operations.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant splash hazard.[5][6]Protects against splashes and airborne particles, preventing serious eye injury.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[5][7] Glove thickness and breakthrough time should be considered for the specific solvent being used.Prevents direct skin contact with the chemical, which can cause irritation and absorption.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[5][6]Protects the skin from accidental spills and splashes.
Respiratory Protection All handling of solid material or solutions should be conducted within a certified chemical fume hood.[5][7]A primary engineering control to minimize inhalation exposure to dust and vapors.

Task-Specific PPE Recommendations

The level of PPE required may need to be elevated based on the specific procedure being performed. The following table outlines recommended PPE for various laboratory tasks.

TaskRequired PPE
Weighing and Aliquoting (Solid) Chemical safety goggles, nitrile gloves, flame-resistant lab coat, and work performed in a chemical fume hood.
Dissolving and Mixing Chemical safety goggles with a face shield, nitrile gloves, flame-resistant lab coat, and work performed in a chemical fume hood.
Running Reactions Chemical safety goggles with a face shield, nitrile gloves, flame-resistant lab coat, and work performed in a chemical fume hood.
Work-up and Purification Chemical safety goggles with a face shield, nitrile gloves, flame-resistant lab coat, and work performed in a chemical fume hood.
Spill Cleanup Full-face respirator with appropriate cartridges, chemical-resistant suit or apron, heavy-duty nitrile or butyl rubber gloves, and chemical-resistant boots.

Procedural Guidance for PPE Use

The effectiveness of PPE is contingent upon its proper use. Adherence to the following procedural steps is critical for ensuring maximum protection.

Donning PPE: A Step-by-Step Approach
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat: Put on your flame-resistant lab coat, ensuring it is fully buttoned.

  • Gloves: Don the appropriate chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye and Face Protection: Put on your chemical safety goggles. If a splash hazard exists, add a face shield over the goggles.

Doffing PPE: A Protocol to Prevent Contamination
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is contained inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after all PPE has been removed.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][8]

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE that has come into contact with this compound should be considered hazardous waste and disposed of in a designated, sealed container. Chemical waste should be collected in a properly labeled, sealed container and disposed of according to institutional and local regulations for halogenated organic waste.

Decision-Making for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Decision_Workflow start Start: Assess the Task weighing Weighing Solid start->weighing dissolving Dissolving/Mixing start->dissolving reaction Running Reaction start->reaction spill Spill or Emergency start->spill ppe_base Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Fume Hood weighing->ppe_base ppe_splash Enhanced PPE: - Baseline PPE - Face Shield dissolving->ppe_splash reaction->ppe_splash ppe_emergency Emergency PPE: - Full-face Respirator - Chemical Suit - Heavy-duty Gloves - Boots spill->ppe_emergency

Caption: PPE Selection Workflow for Handling this compound.

Conclusion

The principles of prudent laboratory practice demand a proactive and informed approach to safety. While the specific toxicological properties of this compound have not been fully elucidated, the guidance provided herein, based on the known hazards of structurally similar compounds, offers a comprehensive framework for its safe handling. By adhering to these PPE recommendations and operational protocols, researchers can confidently advance their scientific objectives while upholding the highest standards of laboratory safety.

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 2,3-Dichloro-6-nitrobenzodifluoride and Structurally Similar Compounds.
  • Benchchem. (n.d.). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Bromo-6-methyl-4-nitroanisole.
  • Sigma-Aldrich. (2025, June 2). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET: 1-(2-Bromoethyl)-4-nitrobenzene.
  • Novachem. (2024, February 14). 1-Bromo-4-nitrobenzene Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • CDN Isotopes. (n.d.). Safety Data Sheet: 4-Bromonitrobenzene-d4.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1-(2-Bromoethoxy)-4-nitrobenzene.
  • Thermo Fisher Scientific. (2014, November 10). SAFETY DATA SHEET: 1-Bromo-4-nitrobenzene.
  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE.

Sources

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Retrosynthesis Analysis

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1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene
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1-Bromo-2-(dimethoxymethyl)-4-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.